molecular formula C24H25FN2O3S B5182483 1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine

1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine

Cat. No. B5182483
M. Wt: 440.5 g/mol
InChI Key: LDKUFEHTJICCGD-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as DFMS, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound has shown promise as a selective and potent inhibitor of the dopamine transporter, which is a key target for the development of drugs to treat various psychiatric and neurological disorders.

Mechanism of Action

1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synapse and leading to increased levels of dopamine in the brain. This mechanism of action has been studied extensively in various animal models and has shown promise as a potential target for the development of drugs to treat various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects, including increased levels of dopamine in the brain, altered dopamine receptor signaling, and changes in synaptic plasticity. These effects have been studied extensively in various animal models and have shown promise as potential targets for the development of drugs to treat various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its ability to be easily synthesized and purified. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

There are several future directions for research on 1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine, including the development of more selective and potent inhibitors of the dopamine transporter, the investigation of its potential use as a therapeutic agent for various neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine and its potential for off-target effects and toxicity.

Synthesis Methods

The synthesis of 1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine involves several steps, including the reaction of diphenylmethanol with piperazine and the subsequent sulfonation of the resulting product with sulfuric acid. This is followed by the introduction of a fluoro and a methoxy group to the phenyl ring using appropriate reagents. The final product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(diphenylmethyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research to investigate the role of the dopamine transporter in various neurological and psychiatric disorders. This compound has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse, leading to increased levels of dopamine in the brain.

properties

IUPAC Name

1-benzhydryl-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-30-22-18-21(25)12-13-23(22)31(28,29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKUFEHTJICCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine

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